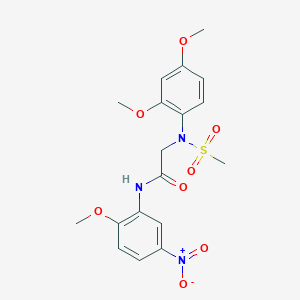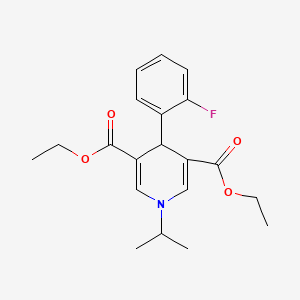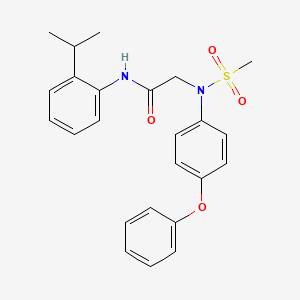
3-(4-methoxyphenyl)-1H-1,2,4-triazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-(4-methoxyphenyl)-1H-1,2,4-triazole derivatives, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), are highly effective as corrosion inhibitors, particularly for mild steel in acidic environments. They demonstrate an impressive inhibition efficiency of up to 98% at certain concentrations, acting as mixed inhibitors that affect both cathodic and anodic corrosion currents. The adsorption of these compounds on steel surfaces follows Langmuir’s isotherm, indicating strong chemisorption (Bentiss et al., 2009).
Antifungal Properties
Some derivatives of this compound, such as those produced from p-anisic acid, have shown promising antifungal properties. These compounds have been tested against fungi like Thielaviopsis paradoxa, which causes stem-bleeding disease in coconut plants, indicating their potential in agricultural applications and biocontrol (Holla et al., 1996).
Enzyme Inhibition for Medical Applications
Derivatives of this compound have been studied for their inhibitory effects on enzymes like cholinesterase. These compounds, particularly when S-alkylated, exhibit excellent inhibition potential, making them candidates for treating diseases like Alzheimer's. The most potent derivatives in this class show significant bioactivity, substantiated by in silico analyses (Arfan et al., 2018).
Synthesis and Crystallography
The synthesis and crystal structure analysis of various this compound derivatives have been extensively studied. These studies provide crucial insights into the structural properties and stability of these compounds, which are vital for their application in various fields, including pharmaceuticals and material science (Liang, 2009).
Antimicrobial and Antinociceptive Activities
1,2,4-triazoles, including this compound derivatives, have demonstrated a range of biological activities, including antimicrobial and antinociceptive effects. They have been synthesized and tested for effectiveness against various microorganisms, showing good to moderate activities. Their potential in pain management and anti-inflammatory applications has also been explored, with some derivatives showing promising results (Upmanyu et al., 2011).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-8-4-2-7(3-5-8)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSYKZQNBMKHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3551333.png)
![1-(4-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3551341.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3551348.png)
![methyl 4-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3551376.png)
![3-[5-(4-bromophenyl)-1-(2-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3551382.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3551394.png)

![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3551403.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3551409.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551411.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3551414.png)